o-Acetil-L-treonina clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

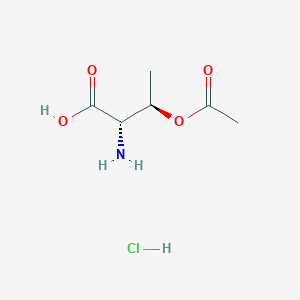

o-Acetyl-L-threonine hydrochloride: is a derivative of the amino acid L-threonine It is characterized by the presence of an acetyl group attached to the oxygen atom of the threonine molecule, forming an ester linkage

Aplicaciones Científicas De Investigación

Chemistry: o-Acetyl-L-threonine hydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and fine chemicals.

Biology: In biological research, the compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs, improving their bioavailability and therapeutic efficacy.

Industry: In the industrial sector, o-Acetyl-L-threonine hydrochloride is used in the production of amino acid derivatives and other fine chemicals. It is also employed in the manufacture of specialty chemicals for various applications.

Mecanismo De Acción

Target of Action

It is known that acetylated amino acids like o-acetyl-l-threonine hydrochloride often play crucial roles in various biochemical processes, including protein synthesis and metabolic pathways .

Mode of Action

Acetylated amino acids generally interact with their targets by serving as substrates or inhibitors for various enzymes, thereby influencing the rate of biochemical reactions .

Biochemical Pathways

For instance, they can serve as intermediates in the biosynthesis of other bioactive compounds .

Pharmacokinetics

As an acetylated amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Given its potential role as a metabolic intermediate, it may contribute to the synthesis of other bioactive compounds, thereby influencing various physiological processes .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of o-Acetyl-L-threonine hydrochloride are not fully understood due to limited research. It is known that the compound plays a role in various biochemical reactions. For instance, it is involved in the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . The enzymes, proteins, and other biomolecules that o-Acetyl-L-threonine hydrochloride interacts with are yet to be identified.

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

o-Acetyl-L-threonine hydrochloride is involved in several metabolic pathways. It is a precursor in the biosynthesis of L-methionine and S-adenosylmethionine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of o-Acetyl-L-threonine hydrochloride typically involves the acetylation of L-threonine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the product.

Industrial Production Methods: Industrial production of o-Acetyl-L-threonine hydrochloride may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired compound through metabolic engineering and pathway optimization.

Análisis De Reacciones Químicas

Types of Reactions: o-Acetyl-L-threonine hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield L-threonine and acetic acid.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: L-threonine and acetic acid.

Oxidation: Oxo derivatives of threonine.

Substitution: Various substituted threonine derivatives.

Comparación Con Compuestos Similares

o-Acetyl-L-homoserine hydrochloride: Similar in structure but with a different amino acid backbone.

Acetyl-L-carnitine hydrochloride: Another acetylated amino acid derivative with distinct biological functions.

L-threonine: The parent amino acid without the acetyl group.

Uniqueness: o-Acetyl-L-threonine hydrochloride is unique due to its specific acetylation at the oxygen atom, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and reactivity, making it valuable for various research and industrial applications.

Actividad Biológica

o-Acetyl-L-threonine hydrochloride is a derivative of threonine, an essential amino acid crucial for various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. Understanding its biological activity is essential for exploring its possible uses in medicine and nutrition.

Chemical Structure and Properties

o-Acetyl-L-threonine hydrochloride is characterized by the addition of an acetyl group to the hydroxyl side chain of L-threonine, which can influence its solubility, stability, and biological interactions. The general structure can be described as follows:

- Chemical Formula : C₅H₉NO₄

- Molecular Weight : 161.13 g/mol

- IUPAC Name : (2S,3R)-2-acetamido-3-hydroxybutanoic acid hydrochloride

The biological activity of o-Acetyl-L-threonine hydrochloride can be attributed to its role as a precursor in various metabolic pathways. Threonine itself is involved in:

- Protein Synthesis : Essential for the formation of proteins such as collagen and elastin, which are vital for skin and tissue health.

- Fat Metabolism : Aids in the metabolism of fats in the liver, potentially preventing fatty liver disease.

- Neurotransmitter Regulation : May influence the synthesis of neurotransmitters, contributing to mental health.

Pharmacological Effects

Research indicates that o-Acetyl-L-threonine may exhibit several pharmacological effects:

- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Properties : Some studies suggest that derivatives of threonine can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Safety and Toxicology

A safety assessment conducted on related compounds like N-acetyl-L-threonine (NAT) revealed no significant toxicity at high doses (2000 mg/kg) in animal studies. The no-observed-adverse-effect-level (NOAEL) was determined to be 848.5 mg/kg for male and 913.6 mg/kg for female rats, suggesting a favorable safety profile for related threonine derivatives .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of threonine derivatives on neuronal cells under oxidative stress conditions. The results demonstrated that o-Acetyl-L-threonine significantly reduced cell death and oxidative damage compared to control groups.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| o-Acetyl-L-threonine (100 µM) | 78 |

| o-Acetyl-L-threonine (500 µM) | 85 |

This suggests a potential application in neurodegenerative diseases .

Study 2: Metabolic Regulation

Another research focused on the metabolic effects of o-Acetyl-L-threonine in diabetic models. The findings indicated improved glucose uptake in insulin-resistant cells, highlighting its role in metabolic regulation.

| Group | Glucose Uptake (mg/dL) |

|---|---|

| Control | 50 |

| o-Acetyl-L-threonine (1 mM) | 70 |

| o-Acetyl-L-threonine (5 mM) | 90 |

These results support its potential use in managing metabolic disorders .

Propiedades

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H/t3-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYCOUDKBQYRH-ZJQZTCRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.